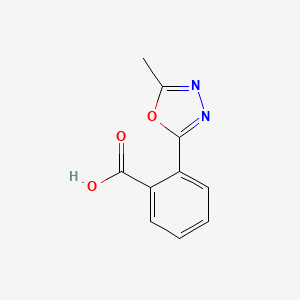

2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-4-2-3-5-8(7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQBJFWYPQURSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251560 | |

| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-64-0 | |

| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid from Phthalic Anhydride

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Starting from the readily available precursor, phthalic anhydride, this document details a robust two-step synthesis. The narrative emphasizes the mechanistic underpinnings, rationale behind procedural choices, and detailed, field-tested protocols. It is intended for an audience of researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthesis. The guide includes detailed experimental procedures, data presentation in structured tables, and visual diagrams to elucidate the reaction pathways and workflows, ensuring both scientific rigor and practical applicability.

Introduction and Strategic Overview

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to serve as a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties. The target molecule, 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, combines this important heterocycle with a benzoic acid group, presenting a versatile building block for further elaboration in drug discovery programs.

The synthesis strategy detailed herein is a classical and efficient two-step process starting from phthalic anhydride:

-

Step 1: Hydrazinolysis and Cyclization to an Intermediate. Phthalic anhydride is reacted with hydrazine hydrate. This reaction proceeds via the formation of a monoacylhydrazide which rapidly cyclizes to form the stable intermediate, N-aminophthalimide.

-

Step 2: Acetylation, Cyclodehydration, and Ring Opening. The N-aminophthalimide intermediate is then treated with acetic anhydride. This single reagent accomplishes three crucial transformations: N-acetylation of the amino group, subsequent cyclodehydration to form the 1,3,4-oxadiazole ring, and concomitant hydrolysis of the phthalimide ring to yield the final benzoic acid product.

This approach is favored for its operational simplicity, use of accessible reagents, and generally good yields.

Overall Synthetic Workflow

The entire process, from starting material to purified final product, follows a logical sequence of synthesis, isolation, and characterization.

Caption: High-level experimental workflow diagram.

Part I: Synthesis of N-Aminophthalimide Intermediate

The initial step involves the conversion of phthalic anhydride to N-aminophthalimide. This reaction is a cornerstone of hydrazine chemistry and proceeds with high efficiency.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form 2-carboxybenzoylhydrazide. This intermediate is generally not isolated as it readily undergoes intramolecular cyclization upon heating. The terminal amino group of the hydrazide attacks the neighboring carboxylic acid, and subsequent dehydration yields the stable five-membered phthalimide ring of the N-aminophthalimide product.[1]

Using a mixed solvent system like ethanol/water at controlled temperatures helps to manage the exothermicity of the initial ring-opening and provides a suitable medium for the precipitation of the product upon completion.[1][2]

Caption: Reaction scheme for N-Aminophthalimide synthesis.

Experimental Protocol: N-Aminophthalimide

Reagents & Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| Phthalic Anhydride | 148.12 | 14.8 g | 0.10 | Starting Material |

| Hydrazine Hydrate (~64%) | 50.06 | 7.8 mL | ~0.10 | Reagent |

| Ethanol (95%) | - | 50 mL | - | Solvent |

| Deionized Water | - | 50 mL | - | Solvent |

Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend phthalic anhydride (14.8 g, 0.10 mol) in 50 mL of 95% ethanol.

-

Addition of Hydrazine: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add hydrazine hydrate (7.8 mL, ~0.10 mol) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours. A thick white precipitate will form.

-

Isolation: Add 50 mL of cold deionized water to the reaction mixture to ensure complete precipitation.

-

Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (2x 30 mL) and then with a small portion of cold ethanol (20 mL).

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization: The expected yield is typically 85-95%. The product should be a white crystalline solid with a melting point of 201-203 °C.

Part II: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid

This second stage is a multifunctional transformation where the intermediate is converted into the final product.

Mechanism and Rationale

The reaction with acetic anhydride is a classic method for forming 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazides.[3] The mechanism proceeds through several key steps:

-

N-Acetylation: The primary amino group of N-aminophthalimide acts as a nucleophile, attacking one of the carbonyls of acetic anhydride to form an N,N'-diacylhydrazine intermediate.

-

Cyclodehydration: Under thermal conditions (reflux), this diacylhydrazine undergoes intramolecular cyclization. One of the amide oxygens attacks the other carbonyl carbon, leading to a five-membered heterocyclic intermediate. Subsequent elimination of a water molecule (facilitated by the acetic anhydride, a powerful dehydrating agent) forms the stable, aromatic 1,3,4-oxadiazole ring.

-

Hydrolysis (Ring Opening): The water generated during the dehydration, along with trace amounts in the system, facilitates the hydrolysis of one of the amide bonds in the phthalimide ring. This process is driven by the formation of the thermodynamically stable benzoic acid. The reaction conditions (heat and acetic acid byproduct) promote this ring-opening step.

Caption: Reaction scheme for Oxadiazole formation.

Experimental Protocol: Final Product

Reagents & Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| N-Aminophthalimide | 162.15 | 16.2 g | 0.10 | Starting Material |

| Acetic Anhydride | 102.09 | 50 mL | ~0.53 | Reagent/Solvent/Dehydrating Agent |

| Deionized Water | - | 250 mL | - | For work-up |

| Ethanol | - | As needed | - | For recrystallization |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place N-aminophthalimide (16.2 g, 0.10 mol) and acetic anhydride (50 mL).

-

Reflux: Heat the mixture to reflux using a heating mantle and stir for 4-5 hours. The solid will gradually dissolve, and the solution will turn pale yellow to light brown.

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 250 mL of ice-cold water while stirring. Caution: This step is exothermic as excess acetic anhydride reacts with water.

-

Isolation: A solid product will precipitate. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of the anhydride.

-

Filtration: Collect the crude product by vacuum filtration.

-

Washing: Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper (this removes acetic acid).

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol or ethanol, to obtain a pure crystalline product.

-

Drying: Dry the purified product in a vacuum oven at 80 °C.

-

Characterization: The expected yield is typically 70-85%. The final product, 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, should be a white to off-white solid.

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Expected Analytical Data

| Compound | Technique | Expected Observations |

| N-Aminophthalimide | Melting Point | 201-203 °C |

| IR (cm⁻¹) | ~3300-3200 (N-H stretch), ~1760 & 1700 (C=O, imide) | |

| ¹H NMR (DMSO-d₆) | δ ~7.8 (m, 4H, Ar-H), δ ~5.9 (s, 2H, -NH₂) | |

| Final Product | Melting Point | ~185-188 °C |

| IR (cm⁻¹) | ~3200-2500 (O-H, broad), ~1700 (C=O, acid), ~1610 (C=N) | |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), δ ~7.5-8.0 (m, 4H, Ar-H), δ ~2.6 (s, 3H, -CH₃) | |

| ¹³C NMR (DMSO-d₆) | δ ~167 (COOH), ~165 (Oxadiazole C), ~162 (Oxadiazole C), ~125-135 (Ar-C), ~11 (CH₃) |

Safety and Handling

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acetic Anhydride: Is corrosive and a lachrymator. Handle in a fume hood with proper PPE. Reacts exothermically with water.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid from phthalic anhydride is a reliable and instructive process that demonstrates fundamental principles of heterocyclic chemistry. The two-step procedure, involving the formation of an N-aminophthalimide intermediate followed by a one-pot acetylation, cyclodehydration, and ring-opening, is an efficient route to this valuable chemical building block. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and safely produce this compound for applications in pharmaceutical and materials science research.

References

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI. Available at: [Link]

- Method for synthesizing N-aminophthalimide. Google Patents.

-

Phthalic anhydride (PA): a valuable substrate in organic transformations. Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule presents unique synthetic challenges and potential therapeutic applications. This document delves into its chemical identity, physicochemical properties, proposed synthetic pathways, and prospective biological relevance, offering a foundational resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

Precise identification of chemical compounds is paramount for scientific rigor. It is crucial to distinguish 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid from its commercially available isomer, 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

CAS Number: A definitive CAS (Chemical Abstracts Service) number for 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid is not readily found in major chemical databases. This suggests the compound is not widely commercially available and may require custom synthesis. For reference, the isomeric 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid is registered under CAS Number 892502-28-2 .[1][2]

Molecular Formula: C₁₀H₈N₂O₃

Molecular Weight: 204.19 g/mol

The structural difference between the 2- and 4-isomers significantly influences their chemical and biological properties. The ortho-substitution in the target molecule introduces steric hindrance and the potential for intramolecular interactions, which can affect its acidity, solubility, and binding affinity to biological targets.

Table 1: Predicted and Known Physicochemical Properties

| Property | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (Predicted) | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (Known) |

| CAS Number | Not readily available | 892502-28-2 |

| Molecular Formula | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.19 g/mol | 204.19 g/mol |

| Appearance | Likely a white to off-white solid | White to off-white solid |

| Melting Point | No data available | No data available |

| Boiling Point | No data available | No data available |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Sparingly soluble in water, soluble in organic solvents. |

Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: A Proposed Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. Generally, these compounds are prepared via the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. A plausible and efficient synthetic route to the target molecule can be conceptualized starting from phthalic anhydride. This method offers a high degree of regiochemical control, which is essential for the synthesis of the desired 2-substituted isomer.

Proposed Synthetic Workflow

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis, identification, and characterization of new chemical entities.

Introduction

2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a molecule of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a well-established pharmacophore known to be present in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzoic acid moiety provides a handle for further chemical modification and can influence the pharmacokinetic profile of the molecule. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and ensuring the reproducibility of scientific findings.

This guide will provide a detailed exposition of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the chemical structure and numbering of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

Figure 1. Molecular structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

¹H NMR Spectral Data (Predicted in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet, broad | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent. |

| ~8.0-8.2 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.6-7.8 | Multiplet | 2H | Ar-H | Aromatic protons meta and para to the carboxylic acid group. |

| ~7.5-7.6 | Multiplet | 1H | Ar-H | Aromatic proton adjacent to the oxadiazole ring. |

| ~2.6 | Singlet | 3H | CH₃ | The methyl protons on the oxadiazole ring are expected to appear as a sharp singlet in the upfield region. |

¹³C NMR Spectral Data (Predicted in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | COOH | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| ~165 | C₅ (Oxadiazole) | The carbon of the oxadiazole ring bearing the methyl group is expected to be significantly deshielded. |

| ~162 | C₂ (Oxadiazole) | The carbon of the oxadiazole ring attached to the benzoic acid moiety will also be in the downfield region. |

| ~133 | Ar-C | Quaternary aromatic carbon attached to the carboxylic acid. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~131 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-C | Quaternary aromatic carbon attached to the oxadiazole ring. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~11 | CH₃ | The methyl carbon will appear in the upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using either a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For the Attenuated Total Reflectance (ATR) technique, a small amount of the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | The broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.[1] |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~2950 | Weak | Aliphatic C-H stretch | Stretching vibration of the C-H bonds in the methyl group. |

| ~1700 | Strong, Sharp | C=O stretch | The carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption.[1] |

| ~1600, ~1475 | Medium to Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1550 | Medium | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the oxadiazole ring. |

| ~1250 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid. |

| ~1070 | Medium | C-O-C stretch | Asymmetric stretch of the ether-like linkage within the oxadiazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is preferred for accurate mass measurement. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

-

Parameters:

-

Ionization Mode: ESI positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be observed.

-

Mass Range: m/z 50-500.

-

Expected Mass Spectral Data

-

Molecular Formula: C₁₀H₈N₂O₃

-

Molecular Weight: 204.19 g/mol [2]

-

Expected Exact Mass: 204.0535

-

High-Resolution Mass Spectrometry (HRMS):

-

ESI+: Calculated for [C₁₀H₉N₂O₃]⁺ ([M+H]⁺): m/z 205.0608. The observation of this ion with high mass accuracy (typically < 5 ppm) would strongly support the proposed molecular formula.

-

ESI-: Calculated for [C₁₀H₇N₂O₃]⁻ ([M-H]⁻): m/z 203.0462.

-

Potential Fragmentation Pattern

The fragmentation pattern can provide valuable structural information. A logical workflow for analyzing the fragmentation is presented below.

Figure 2. Predicted fragmentation pathway for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in ESI+ mode.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, when taken together, will allow for unambiguous confirmation of the structure and purity of this compound. This information is critical for any further investigation into its chemical and biological properties. Researchers are encouraged to use this guide as a reference for their own experimental work and data interpretation.

References

- Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.

- Rajak, H., et al. (2011). 1,3,4-Oxadiazole moiety in search of optimal antimicrobial agent: A review. Mini-Reviews in Medicinal Chemistry, 11(8), 666-691.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 135471891, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)

-

LookChem. (n.d.). 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

- Benzoic Acid IR Spectrum. (n.d.).

Sources

An In-Depth Technical Guide to the Crystal Structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the synthesis, crystal structure, and potential applications of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to the established biological activities of both the 1,3,4-oxadiazole and benzoic acid moieties. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutic agents.

The Strategic Importance of the 1,3,4-Oxadiazole-Benzoic Acid Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention as a privileged scaffold in medicinal chemistry. Its favorable metabolic profile and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules.[1] This heterocycle is a bioisostere for ester and amide groups, offering improved hydrolytic stability. Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

When coupled with a benzoic acid moiety, the resulting scaffold presents a unique combination of a rigid, electron-deficient oxadiazole ring and a versatile carboxylic acid group. The carboxylic acid can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets, or serve as a handle for further chemical modification to modulate physicochemical properties such as solubility and bioavailability. The relative orientation of these two rings, dictated by the substitution pattern on the benzene ring, is a critical determinant of the molecule's overall shape and its ability to fit into the binding pockets of enzymes and receptors.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives typically commences from readily available benzoic acid precursors. A general and robust synthetic strategy involves the conversion of the carboxylic acid to an acid hydrazide, followed by cyclization with an appropriate reagent to form the 1,3,4-oxadiazole ring.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a common synthetic route to this class of compounds.

Step 1: Synthesis of Benzohydrazide

-

A solution of the desired substituted benzoic acid in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the corresponding ester precipitates and is isolated by filtration.

-

The ester is then refluxed with hydrazine hydrate in ethanol to yield the benzohydrazide.

Step 2: Formation of the 1,3,4-Oxadiazole Ring

-

The synthesized benzohydrazide is acylated, for instance, with acetyl chloride or acetic anhydride, to form an N'-acetylbenzohydrazide intermediate.

-

This intermediate undergoes dehydrative cyclization to form the 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl moiety. A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being a common choice.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically.

Caption: Workflow from synthesis to crystal structure determination.

Unveiling the Molecular Architecture: A Deep Dive into the Crystal Structure

While the crystal structure of the parent compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, is not publicly available, a detailed analysis of a closely related derivative, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate , provides significant insights into the molecular geometry and packing of this scaffold.[1][2]

Intramolecular Geometry: A Tale of Two Rings

Single-crystal X-ray diffraction analysis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate reveals a largely planar core structure.[1][2] The benzene and 1,3,4-oxadiazole rings are nearly coplanar, with a very small dihedral angle between them of approximately 4.14°.[1][2] This planarity is a key feature, as it influences the potential for π-stacking interactions in the solid state and dictates the overall shape of the molecule for receptor binding.

In contrast, the acetate group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of about 82.69°.[1][2] This non-planar orientation minimizes steric hindrance and is a common feature in ortho-substituted phenyl esters.

| Crystallographic Data for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate | |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.6335 (6) |

| b (Å) | 16.925 (3) |

| c (Å) | 9.5078 (6) |

| β (°) | 92.113 (6) |

| Volume (ų) | 1066.7 (2) |

| Z | 4 |

| Data sourced from dos Santos et al. (2014).[1][2] |

Intermolecular Interactions: The Forces that Build the Crystal

The crystal packing of these derivatives is governed by a combination of weak and strong intermolecular interactions.

π-π Stacking: In the crystal structure of the acetate derivative, weak π-π stacking interactions are observed between the oxadiazole and benzene rings of adjacent molecules, with a minimum ring centroid separation of 3.7706 Å.[1][2] These interactions contribute to the formation of layers within the crystal lattice.

Hydrogen Bonding in the Benzoic Acid Analogs: For the parent benzoic acid and its derivatives, the carboxylic acid group is expected to be the dominant driver of the supramolecular assembly. Carboxylic acids typically form robust, hydrogen-bonded dimers in the solid state. This involves the formation of a characteristic R²₂(8) ring motif through two O-H···O hydrogen bonds between the carboxyl groups of two molecules.

Caption: The characteristic R²₂(8) hydrogen-bonded dimer of carboxylic acids.

This strong dimeric synthon is a powerful tool in crystal engineering, often leading to predictable and stable crystal structures. The remainder of the molecule, the 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl moiety, would then pack in a manner that accommodates these dimeric units.

Structure-Activity Relationship (SAR) and Drug Development Implications

The structural insights gained from crystallographic studies are invaluable for understanding the structure-activity relationships of these compounds. The near planarity of the oxadiazole and benzene rings creates a rigid scaffold that can be systematically modified to probe interactions with a biological target.

-

Hydrogen Bonding Potential: The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the carboxylic acid group provides a strong hydrogen bond donor and acceptor. These features are critical for molecular recognition at the active site of a protein.

-

Modulation of Physicochemical Properties: The substitution pattern on the benzene ring can be altered to fine-tune the electronic properties and lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Rigidity: The rigid nature of the scaffold reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.

The diverse biological activities reported for 1,3,4-oxadiazole derivatives suggest that the 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid scaffold is a promising starting point for the development of new drugs in various therapeutic areas.

Future Directions and Conclusion

The study of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives is a fertile ground for further research. The synthesis and crystallographic characterization of the parent acid and a wider range of its derivatives are crucial next steps to fully elucidate the interplay of intermolecular forces in their crystal packing. Co-crystallization with other pharmaceutically active ingredients is another promising avenue to explore for the development of novel multi-target drugs or to improve the physicochemical properties of existing ones.

References

-

dos Santos, A. F., Cristiano, R., Athayde-Filho, P. F., & Bortoluzzi, A. J. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o559. [Link]

-

dos Santos, A. F., Cristiano, R., Athayde-Filho, P. F., & Bortoluzzi, A. J. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 70(5), o559. [Link]

Sources

Foreword: Navigating the Solubility Landscape of Novel Pharmaceutical Scaffolds

An In-Depth Technical Guide to the Solubility of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid in Organic Solvents

In the realm of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's developability, influencing everything from formulation strategies to bioavailability. This guide is dedicated to a specific molecule of interest: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. This compound integrates the well-known benzoic acid moiety with a 1,3,4-oxadiazole ring, a heterocyclic scaffold prevalent in many medicinally active compounds.

The absence of extensive published solubility data for this particular molecule necessitates a foundational approach. This guide, therefore, is structured not as a mere repository of existing data, but as a comprehensive manual for the research scientist. It provides the theoretical underpinnings, predictive frameworks, and detailed experimental protocols required to independently and accurately determine the solubility of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in a range of relevant organic solvents. By equipping the reader with both the "why" and the "how," this document aims to empower researchers to navigate the solubility challenges inherent in early-stage drug development.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

The Role of Intermolecular Forces

The solubility of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is dictated by its structural features: a carboxylic acid group capable of strong hydrogen bonding, a polar 1,3,4-oxadiazole ring contributing to dipole-dipole interactions, and a benzene ring and a methyl group that introduce nonpolar characteristics. The balance of these features will determine its affinity for different types of solvents.

Solvent Polarity

A primary indicator of a solvent's dissolving power is its polarity. Solvents can be broadly classified as polar or nonpolar, and polar solvents can be further divided into protic (capable of hydrogen bonding) and aprotic.

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These are expected to be effective solvents due to their ability to engage in hydrogen bonding with the carboxylic acid group of the target molecule.

-

Polar Aprotic Solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide, acetonitrile): These solvents possess significant dipole moments and can interact favorably with the polar regions of the molecule, but they do not donate hydrogen bonds.

-

Nonpolar Solvents (e.g., hexane, toluene): These are anticipated to be poor solvents for this molecule due to their inability to form strong interactions with the polar functional groups.

The following table provides the polarity index for a selection of common organic solvents, offering a preliminary guide for solvent selection.

| Solvent | Polarity Index (P') |

| n-Hexane | 0.1 |

| Toluene | 2.4 |

| Dichloromethane | 3.1 |

| Tetrahydrofuran (THF) | 4.0 |

| Chloroform | 4.1 |

| Ethanol | 4.3 |

| Ethyl Acetate | 4.4 |

| Acetone | 5.1 |

| Methanol | 5.1 |

| Acetonitrile | 5.8 |

| N,N-Dimethylformamide (DMF) | 6.4 |

| Dimethyl Sulfoxide (DMSO) | 7.2 |

| Water | 10.2 |

Data sourced from various chemical suppliers and literature.[1][2][3][4]

Hansen Solubility Parameters (HSP)

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) provide a powerful framework.[5] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle behind HSP is that substances with similar HSP values are likely to be miscible.[6] The "distance" (Ra) between the HSP of a solute and a solvent can be calculated, and a smaller distance suggests a higher likelihood of dissolution. While the HSP for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid are not established, the experimental determination of its solubility in a range of solvents with known HSP can be used to estimate its own HSP values.

Predicted Solubility Profile of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Based on its molecular structure, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar oxadiazole ring and interact with the carboxylic acid group.

-

Moderate to High Solubility: Likely in polar protic solvents such as methanol and ethanol, which can form hydrogen bonds with the carboxylic acid.

-

Moderate Solubility: Possible in solvents of intermediate polarity like acetone and ethyl acetate.

-

Low to Negligible Solubility: Anticipated in nonpolar solvents like hexane and toluene, which lack the ability to form favorable interactions with the polar functional groups of the molecule.

Experimental Determination of Thermodynamic Solubility: A Detailed Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. Polarity Index [macro.lsu.edu]

- 2. scribd.com [scribd.com]

- 3. organometallics.it [organometallics.it]

- 4. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

A Comprehensive Technical Guide to the Synthesis of 1,3,4-Oxadiazole Containing Benzoic Acids

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and broad spectrum of biological activities. When integrated with a benzoic acid scaffold, it gives rise to a class of compounds with significant therapeutic potential, acting as bioisosteres for carboxylic acids and amides with enhanced metabolic stability. This in-depth technical guide provides a comprehensive literature review on the synthesis of 1,3,4-oxadiazole containing benzoic acids, intended for researchers, scientists, and drug development professionals. We will delve into the principal synthetic strategies, elucidating the underlying reaction mechanisms and providing detailed, field-proven experimental protocols. This guide is structured to offer not just a set of instructions, but a deeper understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Significance of the 1,3,4-Oxadiazole and Benzoic Acid Moieties in Drug Discovery

The five-membered 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in drug design.[1] Its aromatic nature, coupled with the presence of two nitrogen atoms and an oxygen atom, imparts a unique electronic and steric profile. This heterocycle is often employed as a bioisosteric replacement for ester and amide functionalities, a strategy that can significantly improve a drug candidate's pharmacokinetic profile by enhancing its resistance to enzymatic hydrolysis.[2] The diverse pharmacological activities associated with 1,3,4-oxadiazole derivatives are vast, encompassing anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3]

The benzoic acid functional group, on the other hand, is a common feature in many pharmaceuticals, providing a key site for interaction with biological targets through hydrogen bonding and salt bridge formation. The combination of these two pharmacophores into a single molecular entity creates a powerful platform for the development of novel therapeutic agents. This guide will explore the primary synthetic routes to access these valuable compounds, with a focus on practical and reproducible methodologies.

Key Synthetic Strategies

The synthesis of 1,3,4-oxadiazoles containing a benzoic acid moiety generally proceeds through the formation of a key diacylhydrazine or acylhydrazone intermediate, which then undergoes cyclization. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Dehydrative Cyclization of Diacylhydrazines

This is one of the most traditional and widely used methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4] The general strategy involves the acylation of a benzohydrazide with a benzoic acid derivative (often in the form of an acid chloride or ester) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using a variety of reagents.

Mechanism: The dehydrating agent activates the carbonyl oxygen of one of the acyl groups, making it a better leaving group (as water). The nitrogen atom of the other hydrazide moiety then acts as a nucleophile, attacking the activated carbonyl carbon to initiate the cyclization. Subsequent dehydration leads to the formation of the aromatic 1,3,4-oxadiazole ring.

Caption: Dehydrative cyclization of a diacylhydrazine to a 1,3,4-oxadiazole.

Common Dehydrating Agents:

-

Phosphorus Oxychloride (POCl₃): A powerful and effective dehydrating agent, often used in excess as both a reagent and a solvent.[5][6]

-

Thionyl Chloride (SOCl₂): Another common and potent dehydrating agent.

-

Polyphosphoric Acid (PPA): A viscous liquid that serves as both a catalyst and a dehydrating medium, particularly useful for high-boiling point reactions.

-

Triflic Anhydride: A very reactive and efficient dehydrating agent for milder reaction conditions.[7]

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| POCl₃ | Reflux, neat or in a solvent like toluene | High yields, readily available | Harsh conditions, corrosive, workup can be challenging |

| SOCl₂ | Reflux in an inert solvent | Effective, volatile byproducts | Corrosive, toxic gas evolution (HCl, SO₂) |

| PPA | High temperatures (100-200 °C) | Good for less reactive substrates | Viscous, difficult to stir, harsh workup |

| Tf₂O | Low temperature (-78 to 25 °C) with a base | Mild conditions, high yields | Expensive, moisture sensitive |

Oxidative Cyclization of Acylhydrazones

This method provides an alternative route to 1,3,4-oxadiazoles, starting from acylhydrazones, which are readily prepared by the condensation of an aldehyde with a hydrazide.[7][8] The subsequent oxidative cyclization can be achieved using a variety of oxidizing agents.

Mechanism: The oxidizing agent facilitates the removal of two hydrogen atoms from the acylhydrazone, leading to the formation of a nitrilimine intermediate. This highly reactive intermediate then undergoes a 1,5-dipolar cyclization to form the 1,3,4-oxadiazole ring.

Caption: Oxidative cyclization of an acylhydrazone to a 1,3,4-oxadiazole.

Common Oxidizing Agents:

-

Lead(IV) Acetate (Pb(OAc)₄): A classic reagent for this transformation.[7]

-

Ceric Ammonium Nitrate (CAN): An efficient and readily available oxidant.[9]

-

Iodine (I₂): A milder and more environmentally friendly oxidizing agent, often used in the presence of a base.

-

Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent.[8]

One-Pot Syntheses

In recent years, one-pot synthetic strategies have gained significant attention due to their efficiency, reduced waste generation, and operational simplicity.[10] Several one-pot methods for the synthesis of 1,3,4-oxadiazoles containing benzoic acids have been developed, often involving the in-situ formation of the diacylhydrazine or acylhydrazone intermediate followed by cyclization without isolation.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of 1,3,4-oxadiazole containing benzoic acids. It is crucial to adhere to all laboratory safety procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Protocol 1: Synthesis of Benzohydrazide from Methyl Benzoate

This protocol describes the synthesis of the key benzohydrazide intermediate, a necessary precursor for many of the subsequent reactions.

Materials:

-

Methyl benzoate

-

Hydrazine hydrate (64-85%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl benzoate (1.0 eq) in ethanol.[1]

-

Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11][12]

-

After the reaction is complete, cool the flask to room temperature. A white precipitate of benzohydrazide should form.[1]

-

Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.[1]

-

Dry the crude product. For further purification, recrystallize from ethanol.[1][12]

Self-Validation:

-

TLC: Monitor the disappearance of the starting methyl benzoate spot and the appearance of the more polar benzohydrazide product.

-

Melting Point: Compare the melting point of the product with the literature value (112-114 °C).

-

¹H NMR: The spectrum should show the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of new signals for the -NH- and -NH₂ protons.

Protocol 2: Dehydrative Cyclization using Phosphorus Oxychloride (POCl₃)

This protocol details the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole via the cyclization of a diacylhydrazine using POCl₃.

Materials:

-

Aroyl hydrazide (e.g., isonicotinic acid hydrazide)

-

Substituted benzoic acid

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask, take a mixture of the aroyl hydrazide (0.01 mol) and the substituted benzoic acid (0.01 mol).[5]

-

Carefully add phosphorus oxychloride (10 mL) to the mixture.[5]

-

Reflux the reaction mixture on a water bath for 8-10 hours (monitor by TLC).[5]

-

After completion, remove the excess POCl₃ under reduced pressure.

-

Cool the reaction mixture and carefully pour it into crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of NaHCO₃.

-

The resulting solid product is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol).[5]

Self-Validation:

-

TLC: Monitor the reaction for the disappearance of the starting materials and the formation of a new, less polar product spot.

-

FTIR: Look for the disappearance of the N-H and C=O stretching bands of the hydrazide and the appearance of the characteristic C=N and C-O-C stretching bands of the oxadiazole ring (around 1600 cm⁻¹ and 1080 cm⁻¹, respectively).[5]

-

¹H NMR: The spectrum should confirm the absence of the -NH-NH- protons and the presence of the expected aromatic signals for the final product.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the desired 2,5-disubstituted 1,3,4-oxadiazole.[5]

Protocol 3: Oxidative Cyclization of an Acylhydrazone

This protocol describes the synthesis of a 1,3,4-oxadiazole from an acylhydrazone using an oxidizing agent.

Materials:

-

Acylhydrazone (prepared by condensing an aldehyde with a hydrazide)

-

Ceric Ammonium Nitrate (CAN)

-

Methanol

Procedure:

-

Prepare the acylhydrazone by refluxing equimolar amounts of the desired aldehyde and hydrazide in methanol for 2-4 hours. The product often precipitates upon cooling and can be filtered and dried.

-

Dissolve the acylhydrazone (15 mmol) in methanol (65 mL) and cool the solution to -10 °C.[9]

-

Slowly add a solution of ceric ammonium nitrate (16.5 mmol) in methanol to the cooled acylhydrazone solution with stirring.[9]

-

Continue stirring the reaction mixture at -10 °C for 1 hour.[9]

-

After the reaction is complete (monitored by TLC), pour the mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Self-Validation:

-

TLC: Monitor the conversion of the acylhydrazone to the oxadiazole.

-

FTIR: Observe the disappearance of the N-H and C=O bands of the acylhydrazone and the appearance of the oxadiazole ring vibrations.

-

¹H NMR: The signal for the -CH=N- proton of the acylhydrazone will be absent in the product spectrum.

-

Mass Spectrometry: Confirm the molecular weight of the synthesized oxadiazole.

Characterization Data

Accurate characterization of the synthesized compounds is essential for verifying their structure and purity. The following are typical spectral data for a 1,3,4-oxadiazole containing a benzoic acid moiety.

Example: 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

-

¹H NMR (DMSO-d₆, 400 MHz): δ 13.30 (br. s, 1H, COOH), 8.20 (m, 4H, Ar-H), 8.15 (m, 2H, Ar-H), 7.76 (t, 1H, J = 7.4 Hz, Ar-H), 7.68 (t, 2H, J = 7.6 Hz, Ar-H).[13]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 167.6, 166.6, 133.4, 133.3, 130.1, 129.9, 129.5, 127.9, 127.2, 123.2.[13]

-

FTIR (KBr, cm⁻¹): ~3000-2500 (broad O-H of carboxylic acid), ~1700 (C=O of carboxylic acid), ~1610 (C=N of oxadiazole), ~1550 (aromatic C=C), ~1070 (C-O-C of oxadiazole).

-

Mass Spectrometry (EI): m/z (%) = 266 (M+).

Conclusion

The synthesis of 1,3,4-oxadiazole containing benzoic acids offers a versatile platform for the development of new chemical entities with significant therapeutic potential. This guide has provided a comprehensive overview of the key synthetic strategies, including dehydrative cyclization of diacylhydrazines and oxidative cyclization of acylhydrazones, along with detailed, self-validating experimental protocols. By understanding the underlying chemical principles and the rationale behind the choice of reagents and conditions, researchers can effectively synthesize and characterize these valuable compounds, paving the way for future drug discovery and development.

References

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. (URL: [Link])

-

Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (URL: [Link])

-

SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS | TSI Journals. (URL: [Link])

-

Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. (URL: [Link])

-

synthesis of benzhydrazide from methyl benzoate. (An UG Lab Exp.) - YouTube. (2017-08-08). (URL: [Link])

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC - NIH. (URL: [Link])

-

Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study - PubMed. (2020-03-25). (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES - Farmacia Journal. (URL: [Link])

-

Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles - The University of Jordan. (URL: [Link])

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. (2022-11-09). (URL: [Link])

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (URL: [Link])

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC - NIH. (2017-02-23). (URL: [Link])

-

Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PubMed Central. (2021-01-07). (URL: [Link])

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PubMed Central. (URL: [Link])

-

Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. - ResearchGate. (URL: [Link])

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: [Link])

-

Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. (2015-09-16). (URL: [Link])

-

View of Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles | Jordan Journal of Chemistry (JJC). (URL: [Link])

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12). (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar - UTAR Institutional Repository. (URL: [Link])

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. (URL: [Link])

-

Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciensage.info [sciensage.info]

- 3. rsc.org [rsc.org]

- 4. ijper.org [ijper.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 8. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 5-Methyl-1,3,4-Oxadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compounds incorporating the 1,3,4-oxadiazole ring system are recognized for their wide array of pharmacological activities. The addition of a methyl group at the 5-position of this heterocyclic core has been a strategic focus in medicinal chemistry to modulate and enhance these biological effects. This technical guide provides an in-depth analysis of the significant and diverse biological activities exhibited by 5-methyl-1,3,4-oxadiazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties. This document will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these activities, serving as a vital resource for researchers in the field of drug discovery and development.

Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is a bioisostere for carboxylic acids, esters, and carboxamides, and is a key structural component in numerous therapeutic agents. Marketed drugs such as the antiretroviral Raltegravir and the anticancer agent Zibotentan feature the 1,3,4-oxadiazole core, highlighting its clinical significance. The versatility of this scaffold allows for substitutions at the 2 and 5-positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methyl group at the 5-position is a common modification that can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Antimicrobial Activity: A Renewed Approach to Combatting Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial action of 1,3,4-oxadiazole derivatives is often attributed to the toxophoric -N=C-O- linkage, which can interact with nucleophilic centers within microbial cells. Some derivatives have been shown to inhibit crucial enzymes involved in microbial survival. For instance, certain 1,3,4-oxadiazole compounds have been identified as inhibitors of lipoteichoic acid (LTA) synthase (LtaS), an enzyme essential for the biosynthesis of a major component of the cell wall in Gram-positive bacteria.

Key Findings and Structure-Activity Relationships

Numerous studies have reported the synthesis and antimicrobial evaluation of 5-methyl-1,3,4-oxadiazole derivatives. For example, a series of 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazole derivatives were synthesized and showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Another study highlighted a 5-methyl-1,3,4-oxadiazole derivative, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to Gentamicin.

Furthermore, certain 2-acylamino-1,3,4-oxadiazole derivatives have shown potent activity, with one compound being particularly effective against Staphylococcus aureus (MIC = 1.56 µg/mL) and others against Bacillus subtilis (MIC = 0.78 µg/mL). The substitution pattern on the 1,3,4-oxadiazole ring plays a crucial role in determining the antimicrobial spectrum and potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the 5-methyl-1,3,4-oxadiazole compounds in a suitable solvent (e.g., DMSO) and then in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: Dispense the diluted compounds into a 96-well microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.

-

Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 1,3,4-oxadiazole scaffold is a privileged structure in the design of anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, growth factors, and enzymes.

Mechanism of Action

A significant mechanism of action for some 1,3,4-oxadiazole derivatives is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell proliferation, differentiation, apoptosis, and angiogenesis, and its aberrant activation is common in many cancers. By inhibiting STAT3, these compounds can effectively halt tumor growth and induce apoptosis. Other reported mechanisms include the inhibition of histone deacetylase (HDAC8) and matrix metalloproteinases (MMPs).

Key Findings and Quantitative Data

Several studies have demonstrated the potent anticancer activity of 5-methyl-1,3,4-oxadiazole derivatives. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles were evaluated for their anticancer potential against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines, with some compounds showing significant reduction in cell viability. Another study reported a new series of 1,3,4-oxadiazole derivatives, with some compounds exhibiting excellent cytotoxic profiles against the A549 human lung cancer cell line, with IC50 values as low as <0.14 µM. These compounds were also found to induce apoptosis at a higher rate than the standard drug cisplatin.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | |

| 4f | A549 (Lung) | 1.59 - 7.48 | |

| 4i | A549 (Lung) | 1.59 - 7.48 | |

| 4k | A549 (Lung) | 1.59 - 7.48 | |

| 4l | A549 (Lung) | 1.59 - 7.48 | |

| 4g | C6 (Glioma) | 8.16 | |

| 4h | C6 (Glioma) | 13.04 |

Experimental Protocol: Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif for Precision Enzyme Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility as a core structural motif in the design of potent and selective enzyme inhibitors.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for ester and amide functionalities, its metabolic stability, and its capacity to engage in a wide array of non-covalent interactions, make it an attractive component for modern drug discovery.[4][5] This technical guide provides a comprehensive overview of the mechanisms of action through which 1,3,4-oxadiazole derivatives exert their inhibitory effects on various classes of enzymes, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions that underpin their inhibitory activity, supported by data from enzymatic assays, structural biology, and computational modeling.

The 1,3,4-Oxadiazole Core: A Nexus of Favorable Physicochemical Properties

The efficacy of the 1,3,4-oxadiazole moiety in enzyme inhibition is not coincidental; it stems from a confluence of advantageous structural and electronic features. This heterocycle is a thermally stable, neutral aromatic system.[5][6] Its constituent atoms—two nitrogen, one oxygen, and two carbon—create a unique electronic landscape that facilitates multiple modes of interaction with enzyme active sites.

The key attributes contributing to its role as a potent pharmacophore include:

-

Hydrogen Bonding Capability: The nitrogen atoms in the 1,3,4-oxadiazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the inhibitor within the enzyme's active site.[5]

-

Bioisosterism: The 1,3,4-oxadiazole ring is a well-established bioisostere of ester and amide groups.[4][7] This allows for the replacement of metabolically labile ester or amide linkages with the more stable oxadiazole ring, often improving the pharmacokinetic profile of a drug candidate without compromising its binding affinity.

-

Dipolar Nature: The arrangement of heteroatoms in the ring imparts a significant dipole moment, which can facilitate favorable interactions with polar residues in the enzyme's binding pocket.

-

Rigidity and Planarity: The aromatic nature of the 1,3,4-oxadiazole ring provides a rigid scaffold that can orient appended substituent groups in a well-defined manner, optimizing their interactions with specific subsites of the enzyme.

-

Modulation of Physicochemical Properties: The incorporation of a 1,3,4-oxadiazole ring can influence a molecule's lipophilicity, solubility, and metabolic stability, all critical parameters in drug design.

The following diagram illustrates the key interactive features of the 1,3,4-oxadiazole scaffold.

Caption: Key properties of the 1,3,4-oxadiazole scaffold.

Mechanisms of Enzyme Inhibition: A Multi-Target Approach

Derivatives of 1,3,4-oxadiazole have demonstrated inhibitory activity against a broad spectrum of enzymes, playing crucial roles in various disease pathologies.[2][8] The versatility of this scaffold allows for its adaptation to the unique topographies and chemical environments of diverse enzyme active sites.

Inhibition of Kinases: Targeting Cellular Signaling

Kinases are a major class of enzymes targeted in cancer therapy due to their central role in cell proliferation, differentiation, and survival.[8][9] Several 1,3,4-oxadiazole derivatives have been developed as potent kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): In many EGFR and VEGFR2 inhibitors, the 1,3,4-oxadiazole ring acts as a linker, positioning key pharmacophoric groups to interact with the ATP-binding pocket of the kinase.[10][11] Molecular docking studies of naproxen-based 1,3,4-oxadiazole derivatives have shown that the oxadiazole moiety can form hydrogen bonds with amino acid residues in the hinge region of the EGFR kinase domain, a critical interaction for potent inhibition.[10]

-

Glycogen Synthase Kinase-3β (GSK-3β): In the context of Alzheimer's disease, 1,3,4-oxadiazole derivatives have been designed as GSK-3β inhibitors. X-ray co-crystal structures have revealed that the oxadiazole ring can mediate interactions within the ATP-binding site of GSK-3β, highlighting the scaffold's utility in designing selective inhibitors.[12]

Inhibition of Metalloenzymes: Chelating Metal Ions

Metalloenzymes, which contain a metal ion cofactor in their active site, are another important class of drug targets. The heteroatoms of the 1,3,4-oxadiazole ring can coordinate with the metal ion, leading to potent inhibition.

-

Carbonic Anhydrases (CAs): CAs are zinc-containing enzymes involved in pH regulation and have been implicated in glaucoma and certain cancers.[6] 1,3,4-Oxadiazole derivatives, often bearing a sulfonamide group, have been shown to be potent CA inhibitors.[6][13] The oxadiazole ring can position the sulfonamide moiety to effectively chelate the catalytic zinc ion in the active site. Kinetic studies have shown that some of these derivatives act as non-competitive inhibitors.[14]

-

Urease: Urease is a nickel-containing enzyme that is a key virulence factor for Helicobacter pylori. 1,3,4-Oxadiazole derivatives have been identified as potent urease inhibitors.[15][16] Molecular docking studies suggest that the nitrogen atoms of the oxadiazole ring can interact with the nickel ions in the active site of urease, disrupting its catalytic activity.[15] The inhibition is often competitive, suggesting that the inhibitors bind to the same site as the natural substrate, urea.[17]

Inhibition of Other Key Enzymes

The applicability of the 1,3,4-oxadiazole scaffold extends to a wide range of other enzymes.

-

Neuraminidase: This is a key enzyme for influenza virus replication. Novel 1,3,4-oxadiazole derivatives have been designed as neuraminidase inhibitors with IC50 values in the nanomolar range, outperforming the approved drug oseltamivir carboxylate.[18] Molecular docking has indicated that the oxadiazole ring plays a crucial role in interacting with the key arginine triad (Arg118, Arg292, and Arg371) at the enzyme's active site.[18]

-

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Several 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase.[19][20][21] Kinetic studies have revealed different modes of inhibition, including competitive and non-competitive, depending on the specific derivative.[21]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of 1,3,4-oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected 1,3,4-oxadiazole derivatives against various enzymes.

| Target Enzyme | 1,3,4-Oxadiazole Derivative | IC50 (µM) | Reference |

| Neuraminidase | Compound 6d | 0.027 | [18] |

| Carbonic Anhydrase | Compound 7g (3-pyridine substituted) | 0.1 | [14] |

| EGFR Kinase | Compound 15 (naproxen-based) | 0.41 | [10] |

| α-Glucosidase | Compound 7a (Schiff base derivative) | 0.6 | [19][20] |

| Urease | Compound 4j (4-chlorobenzyl substituted) | 1.15 | [15] |

| Telomerase | Compound 65 | 1.27 | [1] |

| α-Amylase | Compound 3f | 20.25 | [21] |

Experimental Protocols for Characterizing Enzyme Inhibition

The elucidation of the mechanism of action of 1,3,4-oxadiazole-based enzyme inhibitors relies on a combination of in vitro enzymatic assays and in silico computational methods.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of a 1,3,4-oxadiazole derivative.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (1,3,4-oxadiazole derivative) in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

Prepare solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer.

-

-

Assay Procedure:

-

In a microplate, add a fixed amount of the enzyme solution to each well.

-

Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Pre-incubate the enzyme and inhibitor for a specific period at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The following diagram illustrates a typical workflow for an enzyme inhibition assay.

Caption: Logical workflow for a molecular docking study.

Conclusion and Future Perspectives